molecular formula C21H22FN3O3S B4099784 2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Cat. No.: B4099784
M. Wt: 415.5 g/mol
InChI Key: NAIGSDXTECXYOS-UHFFFAOYSA-N
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Description

2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a thioxoimidazolidinone ring, and a methoxyphenylacetamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves multiple steps, starting with the preparation of the key intermediates. One common approach is the reaction of 2-fluorophenylacetic acid with thiosemicarbazide to form the thioxoimidazolidinone ring. This intermediate is then reacted with 4-methoxyphenylacetyl chloride under basic conditions to yield the final product. The reaction conditions typically involve the use of solvents like tetrahydrofuran (THF) and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Large-scale synthesis often requires the use of continuous flow reactors and advanced purification techniques like chromatography and crystallization to ensure the compound meets the required specifications for research and application .

Chemical Reactions Analysis

Types of Reactions

2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the thioxo group to a thiol or thioether.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and substituted fluorophenyl derivatives .

Scientific Research Applications

2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 2-{3-[2-(2-chlorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
  • 2-{3-[2-(2-bromophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
  • 2-{3-[2-(2-methylphenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

Uniqueness

What sets 2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide apart from similar compounds is the presence of the fluorophenyl group. This fluorine atom can significantly influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

2-[3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-sulfanylideneimidazolidin-4-yl]-N-(4-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN3O3S/c1-24-20(27)18(13-19(26)23-15-7-9-16(28-2)10-8-15)25(21(24)29)12-11-14-5-3-4-6-17(14)22/h3-10,18H,11-13H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAIGSDXTECXYOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(N(C1=S)CCC2=CC=CC=C2F)CC(=O)NC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 3
Reactant of Route 3
2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 4
Reactant of Route 4
2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 5
Reactant of Route 5
2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide
Reactant of Route 6
Reactant of Route 6
2-{3-[2-(2-fluorophenyl)ethyl]-1-methyl-5-oxo-2-thioxoimidazolidin-4-yl}-N-(4-methoxyphenyl)acetamide

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